molecular formula C14H15NO2 B1182499 N-(2-hydroxypropyl)-1-naphthamide

N-(2-hydroxypropyl)-1-naphthamide

Cat. No.: B1182499
M. Wt: 229.279
InChI Key: YESFEYGECCUTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxypropyl)-1-naphthamide is a synthetic small-molecule compound featuring a naphthalene backbone conjugated to a 2-hydroxypropyl group via an amide bond. The hydroxypropyl group enhances hydrophilicity and may improve solubility, while the naphthamide moiety could serve as a hydrophobic anchor or pharmacophore.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.279

IUPAC Name

N-(2-hydroxypropyl)naphthalene-1-carboxamide

InChI

InChI=1S/C14H15NO2/c1-10(16)9-15-14(17)13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10,16H,9H2,1H3,(H,15,17)

InChI Key

YESFEYGECCUTAU-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or mechanistic similarities with N-(2-hydroxypropyl)-1-naphthamide:

Compound Molecular Features Mechanism of Action Key Pharmacokinetic Properties Clinical/Preclinical Findings
This compound Small molecule (MW ~245 g/mol); naphthalene core, hydroxypropyl-amide linker. Hypothesized passive tumor targeting via EPR effect; potential prodrug or conjugate. Likely rapid clearance (small size); limited tumor accumulation without polymer conjugation . No direct clinical data; inferred behavior based on structural analogs.
PK1 (HPMA copolymer-doxorubicin) Polymer-drug conjugate (MW >20 kDa); N-(2-hydroxypropyl)methacrylamide backbone. Lysosomal cleavage of peptidyl linker; tumor-selective drug release via EPR effect. Long plasma half-life (93 h); tumor accumulation confirmed via 131I imaging . Phase I: Antitumor activity in refractory cancers; reduced cardiotoxicity vs. free doxorubicin .
SMANCS (Styrene-maleic acid-neocarzinostatin) Protein-polymer conjugate (MW ~16 kDa); styrene-maleic anhydride backbone. Enhanced tumor retention via EPR effect; prolonged intratumoral drug retention. Tumor-to-blood ratio of 5 achieved within 19–72 h; poor accumulation of small proteins (<12 kDa) . Preclinical: Demonstrated tumoritropic accumulation; foundational for macromolecular therapeutics .

Key Comparative Insights

Molecular Size and Tumor Accumulation
  • This compound : As a small molecule (MW ~245 g/mol), it lacks the enhanced permeability and retention (EPR) effect observed in macromolecules (>40 kDa). Tumor accumulation would depend on passive diffusion, which is less efficient compared to polymer conjugates like PK1 or SMANCS .
  • PK1 and SMANCS : High molecular weight (>20 kDa) enables prolonged circulation and selective tumor accumulation via leaky vasculature and impaired lymphatic drainage. PK1’s tumor-to-blood ratio is superior to small-molecule agents .
Drug Release Mechanisms
  • This compound : Without a cleavable linker (e.g., peptidyl or ester bond), drug release may rely on passive diffusion or enzymatic hydrolysis of the amide bond, which is less efficient in tumor microenvironments.
  • PK1 : Utilizes a lysosomally cleavable peptidyl linker, enabling controlled intratumoral doxorubicin release. This design minimizes systemic toxicity .
Toxicity and Solubility
  • This compound : The hydroxypropyl group likely improves solubility compared to unmodified naphthamide derivatives. However, without polymer conjugation, systemic toxicity (e.g., off-target effects) may resemble traditional small molecules.
  • PK1: Polymer conjugation reduces dose-limiting toxicities (e.g., cardiotoxicity) of free doxorubicin. No polymer-related toxicity reported in Phase I trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.